molecular formula C13H25ClN2O3Si B3047658 Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride CAS No. 143054-85-7

Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride

Cat. No. B3047658
Key on ui cas rn: 143054-85-7
M. Wt: 320.89 g/mol
InChI Key: AODKNJMXYHFJDP-UHFFFAOYSA-M
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Patent
US05117027

Procedure details

124 g (1 mol) of potassium methacrylate were admixed with 198.5 g (1 mol) of 3-chloropropyltrimethoxysilane, 2.7 g of 1-(3'-trimethoxysilylpropyl)-4-dimethylaminopyridinium chloride and 0.5 g of N,N'-diphenyl-p-phenylamine, and the mixture was heated to 135° C. while stirring. After 1 hour at this temperature the mixture was cooled and the potassium chloride which had precipitated was filtered off and washed with 60 g of methanol. The methanol was evaporated from the combined filtrates, and the residue was distilled under reduced pressure. 225 g of 3-methacryloxypropyltrimethoxysilane having a boiling point of 82° C. (0.4 mbar) were obtained. The yield was 90.7% of theory, based on the amount of potassium methacrylate which was used. The purity of the product was 99.0%. In the gas chromatogram only traces of 4-dimethylaminopyrrdine were detectable. A 2% solution of the product in water with a pH of 4 contained no oily separation of any kind.
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
198.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N'-diphenyl-p-phenylamine
Quantity
0.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[K+].Cl[CH2:9][CH2:10][CH2:11][Si:12]([O:17][CH3:18])([O:15][CH3:16])[O:13][CH3:14]>[Cl-].CO[Si](OC)(OC)CCC[N+]1C=CC(N(C)C)=CC=1>[C:1]([O:6][CH2:9][CH2:10][CH2:11][Si:12]([O:17][CH3:18])([O:15][CH3:16])[O:13][CH3:14])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
124 g
Type
reactant
Smiles
C(C(=C)C)(=O)[O-].[K+]
Step Two
Name
Quantity
198.5 g
Type
reactant
Smiles
ClCCC[Si](OC)(OC)OC
Step Three
Name
N,N'-diphenyl-p-phenylamine
Quantity
0.5 g
Type
reactant
Smiles
Step Four
Name
Quantity
2.7 g
Type
catalyst
Smiles
[Cl-].CO[Si](CCC[N+]1=CC=C(C=C1)N(C)C)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 1 hour at this temperature the mixture was cooled
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the potassium chloride which had precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with 60 g of methanol
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated from the combined filtrates
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 225 g
YIELD: PERCENTYIELD 90.7%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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